N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide
Description
N-((2,3,4,9-Tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide is a carbazole-derived compound featuring a tetrahydrocarbazole scaffold substituted with an isobutyramide group via a methyl linker. The isobutyramide substituent introduces a branched alkyl chain (isopropyl group), which may influence solubility, hydrogen-bonding capacity, and pharmacokinetic properties. While direct pharmacological data for this compound are absent in the provided evidence, structurally related tetrahydrocarbazole derivatives are often investigated for their biological activities, such as enzyme inhibition or receptor modulation, as seen in patented analogs .
Properties
IUPAC Name |
2-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11(2)17(20)18-10-12-7-8-16-14(9-12)13-5-3-4-6-15(13)19-16/h7-9,11,19H,3-6,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLHYHCNZOPHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes in bacteria and fungi . In cancer cells, it induces apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with three structurally related carbazole derivatives (Table 1):
Functional and Pharmacological Insights
- However, this may reduce aqueous solubility relative to smaller amides like acetamide .
- Lipophilicity : The benzamide analog (Table 1) exhibits higher lipophilicity due to its aromatic phenyl group, favoring membrane permeability but possibly limiting solubility—a trade-off common in drug design .
- Volatility and Stability : Aliphatic isobutyramides, such as N-(3-methylbutyl)isobutyramide, are volatile and serve as insect pheromones . In contrast, the carbazole-linked isobutyramide is expected to exhibit lower volatility due to its larger, rigid scaffold.
Research Findings and Limitations
- Structural Dynamics : The tetrahydrocarbazole core’s puckering behavior (as defined by Cremer-Pople coordinates ) may influence conformational stability and intermolecular interactions.
- Data Gaps : The provided evidence lacks explicit data on the target compound’s physicochemical or pharmacological properties, necessitating inferences from structural analogs.
Biological Activity
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide is a compound derived from the tetrahydrocarbazole family, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The molecular formula for this compound is with a molecular weight of 290.38 g/mol. The synthesis typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with isobutyryl chloride in the presence of a base such as triethylamine under reflux conditions. The product is then purified through recrystallization.
Biological Activity Overview
N-substituted carbazoles, including this compound, have been reported to exhibit a range of biological activities:
- Anticancer Activity : Carbazole derivatives have shown promise in inhibiting various cancer cell lines. For instance, studies on similar compounds have demonstrated significant cytotoxic effects against lung carcinoma (A549) and glioma (C6) cell lines .
- Neuroprotective Effects : Research indicates that certain carbazole derivatives can protect neuronal cells from injury induced by neurotoxins such as glutamate. This property is often linked to their antioxidative capabilities .
- Antimicrobial Properties : Carbazole derivatives are also being investigated for their potential to combat bacterial and fungal infections .
Anticancer Studies
A series of N-substituted carbazoles were synthesized and evaluated for their anticancer properties. For example:
- Compound A was found to inhibit topoisomerase II activity at a concentration significantly lower than that of etoposide (a standard chemotherapeutic agent), suggesting a potent anticancer mechanism .
- Compound B , an N-ethyl-carbazole derivative, exhibited an IC50 of 5.9 µg/mL against C6 glioma cells .
Neuroprotective Studies
In a neuroprotection study involving HT22 neuronal cells:
- Compounds with bulky substituents at the N-position demonstrated significant protective effects at concentrations as low as 3 µM . This suggests that structural modifications can enhance neuroprotective efficacy.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| This compound | Structure | Anticancer, Neuroprotective | TBD |
| N-Ethyl-Carbazole Derivative | Structure | Anticancer (A549) | 25.7 µg/mL |
| 9-Methyl-Carbazole | Structure | Neuroprotective | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
